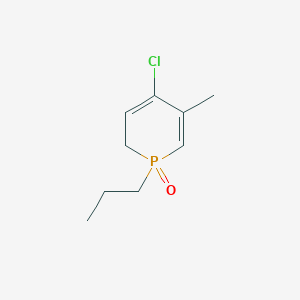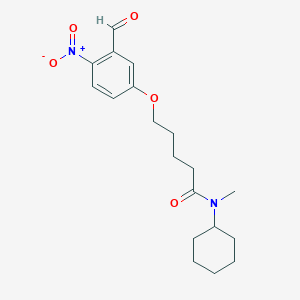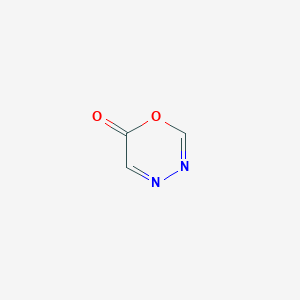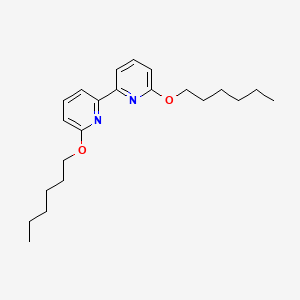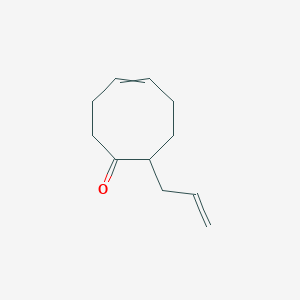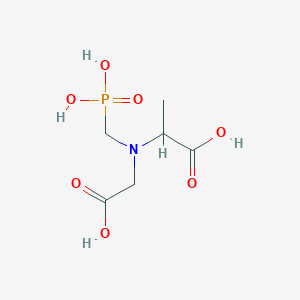![molecular formula C15H19NO2 B14338938 3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one CAS No. 103199-49-1](/img/structure/B14338938.png)
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one is a synthetic organic compound known for its unique chemical structure and properties. It features a pyrrolidin-2-one core with a 3-tert-butyl-4-hydroxyphenyl substituent, making it a valuable molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one typically involves the reaction of 3-tert-butyl-4-hydroxybenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit pro-inflammatory enzymes and cytokines, reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-di-Tert-butyl-4-hydroxyphenyl)propanoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one stands out due to its unique combination of a pyrrolidin-2-one core and a 3-tert-butyl-4-hydroxyphenyl substituent, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
103199-49-1 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
3-[(3-tert-butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO2/c1-15(2,3)12-9-10(4-5-13(12)17)8-11-6-7-16-14(11)18/h4-5,8-9,17H,6-7H2,1-3H3,(H,16,18) |
Clave InChI |
JOIJAVBJTTYHHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C=C2CCNC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
